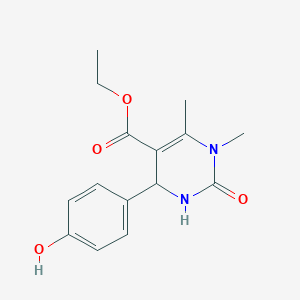

Ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a hydroxyphenyl group, and an ethyl ester functional group. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.

Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Numerous studies have highlighted the antitumor potential of tetrahydropyrimidine derivatives. Ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Study:

A study evaluated the compound's efficacy against human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines using the MTT assay. Results demonstrated that the compound induced significant cell death compared to standard chemotherapeutic agents like Cisplatin. The mechanism involved apoptosis through caspase activation and cell cycle arrest at the G1 phase .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-549 | 12.5 | Apoptosis via caspase activation |

| HepG-2 | 15.0 | Cell cycle arrest at G1 phase |

Anti-mycobacterial Activity

The compound has also been investigated for its anti-mycobacterial properties. A series of tetrahydropyrimidine derivatives were synthesized and screened against Mycobacterium tuberculosis.

Case Study:

Research indicated that derivatives of ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine exhibited varying degrees of anti-mycobacterial activity. One derivative was found to be significantly more potent than standard drugs such as Ethambutol and Ciprofloxacin .

Table 2: Anti-mycobacterial Activity

| Compound | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Ethyl 4-(4-hydroxyphenyl)... | 8 | Ethambutol | 32 |

| Ethyl 7-Methyl... | 16 | Ciprofloxacin | 64 |

Synthesis and Structure Activity Relationship

The synthesis of ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine involves a multi-component reaction that allows for the introduction of various substituents to enhance biological activity.

Synthesis Method:

The synthesis typically involves a Biginelli-type reaction where phenolic compounds are reacted with ethyl acetoacetate and urea or thiourea under acidic conditions. This method facilitates the formation of the pyrimidine ring structure essential for biological activity .

Mechanism of Action

The mechanism of action of ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The tetrahydropyrimidine ring can interact with nucleic acids, affecting DNA or RNA function. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

9,9-Bis(4-hydroxyphenyl) fluorene: Used in the production of epoxy resins and polycarbonates.

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Known for its potential bioactive properties.

2-(4-Hydroxyphenyl)ethyl 3,4-dihydroxybenzoate: Studied for its antioxidant and antimicrobial activities.

Uniqueness: Ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H16N2O4 with a molecular weight of approximately 276.29 g/mol. Its structure features a tetrahydropyrimidine ring substituted with a hydroxyphenyl group and ethyl ester functionality, which contribute to its biological activity.

Mechanisms of Biological Activity

This compound exhibits various biological activities:

- Antioxidant Activity : The presence of the hydroxyphenyl group is associated with antioxidant properties, which can mitigate oxidative stress in cells.

- Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains, indicating potential applications in treating infections.

- Anticancer Potential : Preliminary research suggests that it may inhibit certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Study: Anticancer Activity

In a study published by Nayak et al., the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated significant cytotoxic effects with IC50 values indicating effective concentrations that inhibited cell proliferation. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Apoptosis induction |

| HeLa | 12.5 | Cell cycle arrest |

Properties

IUPAC Name |

ethyl 6-(4-hydroxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-4-21-14(19)12-9(2)17(3)15(20)16-13(12)10-5-7-11(18)8-6-10/h5-8,13,18H,4H2,1-3H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIRIOAQKKMURM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.